Naphtho[2,3-k]fluoranthene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexacyclo[14.7.1.02,15.04,13.06,11.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-6-17-12-19-14-23-21-10-4-8-15-7-3-9-20(24(15)21)22(23)13-18(19)11-16(17)5-1/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZAKNUHTLXSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC6=C5C(=CC=C6)C4=CC3=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873921 | |
| Record name | Naphtho[2,3-k]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207-18-1 | |
| Record name | Naphtho(2,3-k)fluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphtho[2,3-k]fluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30873921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Environmental Occurrence and Distribution of Naphtho 2,3 K Fluoranthene
Sources and Formation Pathways
The primary sources of Naphtho[2,3-k]fluoranthene are pyrogenic, resulting from the high-temperature combustion of organic matter. It is also known to occur naturally through geological processes.
Pyrogenic Sources and Incomplete Combustion Byproducts
Incomplete combustion is the main pathway for the formation of this compound. This process is common to a variety of anthropogenic activities.
The burning of biomass, including wood and agricultural waste, is a major contributor to PAH emissions. Forest fires, in particular, can release large quantities of this compound into the atmosphere, leading to its widespread distribution. A study on the emissions from the combustion of various crop residues at 400°C identified Benzo[k]fluoranthene (B33198) as one of the 16 priority PAHs. nih.gov The mean concentration of Benzo[k]fluoranthene in the emissions from the studied crop residues was 0.20 µg/mg. nih.gov
| Sample Number | Benzo[k]fluoranthene Concentration (µg/mg) |
| 1 | 0.13 |
| 2 | 0.17 |
| 3 | 0.28 |
| 4 | 0.14 |
| 5 | 0.28 |
| Mean | 0.20 |
| Standard Deviation | 0.07 |
This interactive data table is based on data from a study on PAH emissions from crop residue combustion. nih.gov
Various industrial processes are significant sources of this compound. These include aluminum production, coal gasification, and waste incineration. The compound is often found in industrial emissions and effluents, contributing to localized environmental contamination. A laboratory method for investigating PAH emissions from carbonaceous materials used in industrial processes identified Benzo[k]fluoranthene as one of the 42 PAH components analyzed. nih.gov In a study of an industrial area in Poland, the concentration of Benzo(a)pyrene, a related PAH, was found to be significantly elevated, indicating the potential for high levels of other PAHs like this compound in such environments. pjoes.com
Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a key process in the formation of PAHs. Laboratory studies have provided insights into the formation pathways of this compound. For example, the pyrolysis of catechol, a compound representative of structural elements in solid fuels like coal and biomass, has been shown to produce a range of C24H14 PAHs, including this compound.
Natural Occurrence and Geogenic Processes (e.g., Volcanic Emissions)
While anthropogenic sources are dominant, this compound can also be formed through natural processes. Volcanic eruptions, for instance, release a variety of gases and particulate matter, including PAHs formed from the high-temperature processes within the volcano. Although direct measurements of this compound in volcanic emissions are scarce, studies have confirmed the presence of a wide range of PAHs in volcanic ash and gas, suggesting that this is a natural source of the compound. mdpi.com The analysis of samples from areas impacted by volcanic eruptions has shown elevated levels of various PAHs, indicating the contribution of volcanic activity to the environmental PAH load. mdpi.com
Formation as a Constituent of Complex Environmental Mixtures
This compound, like other high molecular weight PAHs, is not produced commercially but is formed as a product of incomplete combustion of organic materials. nih.gov These processes, which include both natural events and anthropogenic activities, release a complex mixture of PAHs into the environment.
Major anthropogenic sources of these complex PAH mixtures include:
Industrial Processes: Activities such as coal coking, petroleum refining, and aluminum production are significant contributors. nih.gov
Combustion of Fuels: The burning of fossil fuels in vehicle engines and for power generation, as well as the combustion of wood and biomass for heating and in events like forest fires, release substantial amounts of PAHs. nih.govtandfonline.com
Waste Incineration: The burning of municipal and industrial waste is another notable source of PAH emissions. nih.gov
These high-temperature processes lead to the formation of thermodynamically stable high molecular weight PAHs, including isomers of this compound like benzo[k]fluoranthene. nih.gov Consequently, this compound is expected to be a component of the complex PAH mixtures originating from these sources.
Environmental Compartmentalization and Distribution
The environmental fate and transport of this compound are governed by its physicochemical properties, particularly its low water solubility and high lipophilicity. As a high molecular weight PAH, it has a low vapor pressure and tends to adsorb strongly to particulate matter in the atmosphere and to organic matter in soil and sediment. nih.gov
Atmospheric Distribution (Gaseous and Particulate Phases)
In the atmosphere, the distribution of PAHs between the gaseous and particulate phases is largely dependent on their molecular weight. nih.gov
Gaseous Phase: Lower molecular weight PAHs are more volatile and are predominantly found in the gas phase. mdpi.comnih.gov
Particulate Phase: High molecular weight PAHs, such as this compound and its isomers, have low vapor pressures and are primarily associated with airborne particulate matter. nih.govmdpi.com
Studies on the atmospheric partitioning of PAHs show that compounds with five or more rings are almost exclusively found in the particulate phase. mdpi.comnomresearch.cn The concentration of these particle-bound PAHs can vary significantly with season, with higher levels often observed in winter due to increased emissions from heating and specific meteorological conditions. nih.gov
Table 1: Atmospheric Concentrations of Selected High Molecular Weight PAHs (Isomers of this compound)
| Location | Compound | Phase | Concentration (ng/m³) |
|---|---|---|---|
| Strasbourg, France (Cold Season) | Benzo[b]fluoranthene (B1141397) | Particulate | Not specified, but higher than warm season |
| Strasbourg, France (Cold Season) | Benzo[k]fluoranthene | Particulate | Not specified, but higher than warm season |
| Lake Chaohu, China (Winter) | Benzo[b]fluoranthene | Particulate | Part of 75.90 ng/m³ total particulate PAHs |
| Lake Chaohu, China (Winter) | Benzo[k]fluoranthene | Particulate | Part of 75.90 ng/m³ total particulate PAHs |
Data is often reported for a sum of isomers or total PAHs, specific concentrations for individual high molecular weight PAHs are not always available.
Aquatic Systems (Surface Water, Groundwater, Sediments)
Due to their hydrophobic nature, PAHs like this compound have very low solubility in water and are not typically found at high concentrations in the water column. nih.govwho.int
Surface Water: The presence of PAHs in surface waters is often an indicator of pollution from sources like industrial discharges, urban runoff, and atmospheric deposition. who.int Concentrations in surface and coastal waters are generally low, often in the nanogram per liter range, except in highly polluted areas. who.int
Groundwater: Leaching of high molecular weight PAHs from soil into groundwater is generally considered negligible due to their strong adsorption to soil organic matter. who.int Significant contamination of groundwater with PAHs is usually only observed at heavily contaminated sites. who.intmit.edu A study in Nigeria detected several 4-5 ring PAHs in groundwater, with concentrations ranging from not detected to 8.0 μg/L. eaht.org
Sediments: Sediments are a major sink for PAHs in aquatic environments. nih.govmdpi.com Due to their low solubility and high affinity for organic matter, PAHs readily adsorb to suspended particles in the water column, which then settle and accumulate in the sediment. nih.gov Consequently, PAH concentrations in sediments are typically much higher than in the overlying water. nih.gov Studies have shown that high molecular weight PAHs are dominant in sediments, reflecting their persistence and strong binding to particulate matter. nih.gov
Table 2: Concentrations of Benzo[k]fluoranthene (an isomer of this compound) in Aquatic Sediments
| Location | Concentration (ng/g dry weight) |
|---|---|
| Aquaculture of milkfish, North Jakarta | 3.0 |
Specific data for this compound is limited; data for isomers is used as a proxy.
Soil and Terrestrial Environments
Soil acts as a significant reservoir for PAHs, including this compound, primarily through atmospheric deposition. rsdynamics.com The levels of PAHs in soil can vary widely depending on the proximity to emission sources.
Rural and Forest Soils: Typical concentrations of carcinogenic PAHs in forest and rural soils range from 5 to 100 µg/kg. rsdynamics.com
Urban and Industrial Soils: Urban areas generally exhibit higher PAH concentrations, typically in the range of 600 to 3000 µg/kg, due to a greater density of sources such as traffic and industrial activities. rsdynamics.com In some cases, soil near industrial sites or areas with heavy traffic can have much higher concentrations. rsdynamics.comnih.gov
High molecular weight PAHs are less mobile in soil and tend to accumulate in the upper layers. service.gov.uk
Table 3: Concentrations of Benzo[k]fluoranthene (an isomer of this compound) in Soil
| Land Use | Location | Concentration Range (mg/kg) |
|---|---|---|
| Protected Areas | Southern Poland | <0.005 - 6.34 (for a sum of 10 PAHs) |
Data is often presented for a mixture of PAHs. Benzo[k]fluoranthene was detected in these studies, but individual concentrations are not always specified.
Presence in Foodstuffs and Beverages (e.g., Cachaça, Charbroiled Meats)
PAHs can contaminate food through various pathways, including environmental deposition and formation during food processing, particularly high-temperature cooking methods. ekb.eg
Cachaça: Research on the presence of PAHs in the Brazilian spirit cachaça has not specifically identified this compound. Studies have focused on a range of other PAHs, and their presence can be influenced by factors such as the raw materials, fermentation and distillation processes, and storage containers.
Charbroiled Meats: Grilling and charbroiling of meat are well-documented sources of PAHs in the diet. ekb.egnih.govnih.gov The incomplete combustion of fat that drips onto the heat source produces smoke containing PAHs, which then deposit on the surface of the meat. elsevierpure.com Studies on grilled meats have identified the presence of several high molecular weight PAHs, including isomers of this compound like benzo[b]fluoranthene and benzo[k]fluoranthene. nih.govnih.gov The levels of these compounds can vary depending on the type of meat, fat content, cooking method, and duration. nih.gov
Table 4: Concentrations of Benzo[k]fluoranthene (an isomer of this compound) in Grilled Meats
| Meat Type | Cooking Method | Concentration (µg/kg) |
|---|---|---|
| Fish | Grilled | 0.91 |
| Beef | Grilled | Not specified, but detected |
| Chicken | Grilled | Not specified, but detected |
Specific data for this compound is not available; data for its isomer is presented.
Isomeric Profiles and Source Apportionment Studies
Source apportionment studies of PAHs in the environment often utilize the relative abundance of different isomers to identify the contributing sources. nih.gov PAHs from different sources, such as the combustion of different types of fuel or biomass, can have distinct isomeric profiles. tandfonline.com
Diagnostic ratios of specific PAH isomers are a common tool in these studies. witpress.com For example, the ratios of certain PAHs can help distinguish between pyrogenic (combustion-related) and petrogenic (petroleum-related) sources. nih.gov High molecular weight PAHs are generally associated with pyrogenic sources. nih.gov
Co-occurrence with Naphtho[2,3-j]fluoranthene and Naphtho[1,2-k]fluoranthene Isomers
This compound is one of several isomers with the molecular formula C24H14. Due to their similar formation pathways and physicochemical properties, these isomers often co-occur in environmental matrices such as sediment, soil, and atmospheric particulate matter. The relative abundance of these isomers can provide insights into the sources and transformation processes of PAHs in the environment.
While specific quantitative data on the co-occurrence of this compound with its Naphtho[2,3-j]fluoranthene and Naphtho[1,2-k]fluoranthene isomers is limited in readily available literature, the principle of isomeric distribution is well-established for other PAH groups, such as the benzofluoranthenes (e.g., Benzo[b]fluoranthene, Benzo[j]fluoranthene, and Benzo[k]fluoranthene). The analysis of these isomer groups is a common practice in environmental forensics to differentiate between various emission sources.
Advanced analytical techniques, such as gas chromatography coupled with mass spectrometry (GC-MS), are necessary to separate and quantify these closely related isomers. The co-elution of isomers can present analytical challenges, requiring specialized chromatographic columns and methods for accurate determination.
Table 1: this compound and its Co-occurring Isomers
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Number of Aromatic Rings |
| This compound | C24H14 | 302.37 | 7 |
| Naphtho[2,3-j]fluoranthene | C24H14 | 302.37 | 7 |
| Naphtho[1,2-k]fluoranthene | C24H14 | 302.37 | 7 |
This table presents the basic properties of this compound and its specified isomers, highlighting their identical molecular formula and weight, which contributes to their similar environmental behavior and analytical challenges.
Diagnostic Ratios for Source Identification in Environmental Samples
Diagnostic ratios of specific PAH isomers are widely used tools to differentiate between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources of contamination. nih.govfrontiersin.org These ratios are based on the relative thermodynamic stability of different isomers formed during various processes. nih.gov PAHs from pyrogenic sources are typically characterized by a higher proportion of high molecular weight compounds compared to low molecular weight ones. nih.gov
While specific diagnostic ratios for this compound are not as commonly cited as those for 4- to 6-ring PAHs, the principles of source apportionment using isomer ratios can be extended to these higher molecular weight compounds. For instance, ratios of less stable to more stable isomers can indicate the nature of the combustion source (e.g., biomass burning vs. fossil fuel combustion).
Commonly used diagnostic ratios for high molecular weight PAHs that often co-occur with this compound include:
Benzo[a]pyrene (B130552) / Benzo[ghi]perylene: This ratio is often used to distinguish between different combustion sources.
Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[ghi]perylene): This ratio is indicative of grass, wood, and coal combustion versus petroleum combustion. researchgate.net
The application of such ratios to this compound and its isomers would require further research to establish source-specific signatures. The relative proportions of this compound to other high molecular weight PAHs can, however, contribute to a more comprehensive source profile when used in conjunction with multivariate statistical analyses like Principal Component Analysis (PCA).
Table 2: General Diagnostic Ratios for High Molecular Weight PAHs
| Diagnostic Ratio | Petrogenic Source | Petroleum Combustion | Coal, Grass, Wood Combustion |
| Indeno[1,2,3-cd]pyrene / (Indeno[1,2,3-cd]pyrene + Benzo[ghi]perylene) | < 0.2 | 0.2 - 0.5 | > 0.5 |
| Benzo[a]anthracene / (Benzo[a]anthracene + Chrysene) | < 0.2 | 0.2 - 0.35 | > 0.35 |
This table provides examples of established diagnostic ratios for other high molecular weight PAHs that are often analyzed alongside this compound to determine the origin of PAH contamination.
Further investigation into the isomeric ratios of the Naphthofluoranthene group (including the [2,3-k], [2,3-j], and [1,2-k] isomers) in various source emissions and environmental samples is needed to develop them as reliable diagnostic tools for source apportionment.
Synthesis and Derivatization Strategies for Naphtho 2,3 K Fluoranthene and Its Analogues
Synthetic Methodologies for Naphtho[2,3-k]fluoranthene Core
The construction of the fundamental this compound skeleton relies on strategic bond formations to assemble the fused ring system. Key approaches include cycloadditions to form multiple carbon-carbon bonds in a single step, transition metal-catalyzed reactions to precisely couple molecular fragments, and oxidative methods to induce cyclization.
Cycloaddition reactions are powerful tools for the efficient construction of the fluoranthene (B47539) framework. The Diels-Alder, or [4+2] cycloaddition, reaction is a particularly effective strategy. One notable approach involves the reaction of substituted benzo[c]furans, serving as the diene component, with acenaphthylene (B141429) as the dienophile. researchgate.net This reaction, typically conducted at high temperatures in a solvent like xylene, is followed by an acid-mediated dehydration step to yield the fully aromatic benzo[k]fluoranthene (B33198) derivatives. researchgate.net This method allows for the synthesis of diversely substituted diaryl or heteroaryl benzo[k]fluoranthenes. researchgate.net
Other cycloaddition strategies have also been developed for the fluoranthene core, including [2+2+2] cycloadditions catalyzed by transition metals, which can form multiple bonds in a single, efficient step. rsc.org Additionally, dehydro-Diels-Alder reactions have been utilized, proceeding through a cyclic allene (B1206475) intermediate to afford the fluoranthene product. rsc.org
Table 1: Synthesis of Benzo[k]fluoranthene Derivatives via Diels-Alder Reaction researchgate.net
| Diene Precursor | Dienophile | Conditions | Product |
|---|---|---|---|
| 1,3-Ditolylbenzo[c]furan | Acenaphthylene | 1. Xylenes, reflux, 8h 2. p-Toluenesulfonic acid (PTSA) | 8,13-Ditolylbenzo[k]fluoranthene |
| Symmetrical/Unsymmetrical Benzo[c]furans | Acenaphthylene | 1. Xylenes, reflux 2. PTSA-mediated epoxide cleavage and dehydration | Diaryl/heteroaryl substituted Benzo[k]fluoranthenes |
Transition metal-catalyzed cross-coupling reactions are among the most versatile and widely used methods for synthesizing fluoranthene and its analogues. Palladium-catalyzed reactions are particularly prominent. A highly effective one-pot strategy involves a sequential Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation. beilstein-journals.org This cascade reaction can be performed between 1,8-dihalonaphthalenes (such as 1,8-dibromonaphthalene (B102958) or 1,8-diiodonaphthalene) and various arylboronic acids or esters. beilstein-journals.orgbeilstein-journals.org The use of a palladium catalyst, such as PdCl(C₃H₅)(dppb) or Pd(dppf)Cl₂·CH₂Cl₂, in the presence of a suitable base like potassium pivalate (B1233124) (KOPiv), facilitates both the initial intermolecular coupling and the subsequent intramolecular cyclization to furnish the fluoranthene core in good to high yields. beilstein-journals.orgbeilstein-journals.org This method has been successfully applied to produce a wide range of substituted fluoranthenes. beilstein-journals.org
Specifically for Naphtho[k]fluoranthene, a synthesis utilizing a palladium-catalyzed Sonogashira cross-coupling reaction has been reported. researchgate.net Other palladium-catalyzed methods, such as the intramolecular coupling of an arene with a triflate group, have also proven effective for the synthesis of fluoranthenes and benzofluoranthenes. acs.org These reactions highlight the power of palladium catalysis to construct complex aromatic systems from readily available precursors. rsc.orgacs.org
Table 2: Palladium-Catalyzed Synthesis of Fluoranthene Derivatives beilstein-journals.org
| Naphthalene (B1677914) Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Yield Range |
|---|---|---|---|---|---|
| 1,8-Dibromonaphthalene | (Hetero)arene | PdCl(C₃H₅)(dppb), KOPiv | DMA, 150 °C, 16h, Argon | Fluoranthene Derivatives (via double C-H functionalization) | Good |
| 1,8-Dibromonaphthalene | Arylboronic Acid | PdCl(C₃H₅)(dppb), KOPiv | DMA, 150 °C, 16h, Argon | Fluoranthene Derivatives (via Suzuki coupling/C-H functionalization) | 53-73% |
| 1,8-Diiodonaphthalene | Arylboronic Acids/Esters | Pd(dppf)Cl₂·CH₂Cl₂ | DMSO, 120 °C | Substituted Fluoranthenes | Good to High |
Oxidative coupling provides a direct route to certain fluoranthene frameworks, particularly for benzo[j]fluoranthene systems. This strategy involves the coupling of two naphthalene-related fragments under oxidative conditions. rsc.org For instance, the treatment of electron-rich naphthalenes with an oxidant like iron(III) chloride (FeCl₃) can induce an oxidative dimerization to directly form benzo[j]fluoranthene products in moderate yields. rsc.orgresearchgate.net This reaction is proposed to proceed through the generation of a radical cation from the phenol (B47542) moiety, which initiates the intermolecular coupling. researchgate.net
Electrochemical methods can also achieve oxidative coupling. The electrochemical oxidation of certain fluoranthene derivatives, such as 7,14-diphenylacenaphtho[1,2-k]fluoranthene, can lead to a dimerization reaction. utexas.edu This process involves the formation of a single bond between two monomer units, which then undergoes a subsequent intramolecular oxidative coupling to create a larger polyaromatic system with a perylene (B46583) core. utexas.edu
The total synthesis of the parent this compound or its structurally complex analogues often requires a multi-step sequence that combines several of the aforementioned strategies. A representative approach for a related benzo[j]fluoranthene core demonstrates a common synthetic logic. beilstein-journals.orgrsc.org
Such a synthesis can begin with a readily available naphthalene derivative, like 1,8-dihydroxynaphthalene. beilstein-journals.org The sequence may involve:
Differential Protection: Selective protection of functional groups, for example, mono-methylation of one hydroxyl group followed by acetylation of the other. beilstein-journals.org
Directed Halogenation: Introduction of a halogen, such as iodine, at a specific position on the naphthalene ring, guided by the existing substituents. beilstein-journals.org
Borylation: Conversion of a functional group (e.g., an iodo group) into a boronic ester via a Miyaura borylation reaction. beilstein-journals.org
Key Cyclization Step: A palladium-catalyzed Suzuki-Miyaura coupling reaction between the borylated naphthalene fragment and a suitable dihalonaphthalene, followed by an intramolecular C-H arylation to construct the final ring system. beilstein-journals.org
Deprotection: Removal of protecting groups to yield the final polyoxygenated benzo[j]fluoranthene. beilstein-journals.org
An eight-step synthesis of a benzo[j]fluoranthene natural product derivative employed a Suzuki-Miyaura coupling to connect two naphthalene units, followed by a cyclization mediated by polyphosphoric acid (PPA) to form the fluoranthene core. rsc.org These multi-step syntheses allow for the precise construction of complex and highly functionalized fluoranthene targets.
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is crucial for tuning its chemical and physical properties for specific applications. This often involves introducing functional groups or extending the π-conjugated system.
Functionalization is a key strategy to modify the properties of the fluoranthene core. Introducing different substituents can alter the electronic structure, solubility, and solid-state packing, which in turn influences fluorescence, and performance in electronic devices. beilstein-journals.orgresearchgate.net For example, the synthesis of polyoxygenated benzo[j]fluoranthenes, which are structurally related to fungal natural products, has been achieved, allowing for further functionalization at specific positions after selective deprotection. beilstein-journals.org
Structural modification can also lead to materials with novel properties. A notable example is the electrochemical oxidation of 7,14-diphenylacenaphtho[1,2-k]fluoranthene. utexas.edu This process does not stop at dimerization but can proceed to form ladder-type polymers. utexas.edu The resulting polymer-modified electrode is both electroactive and electrochromic, demonstrating how modifying the parent structure can create new functional materials. utexas.edu The synthesis of fluoranthene derivatives with specific functional groups, like aromatic amines, has also been explored to create highly luminescent and thermally stable emitters for potential use in organic light-emitting diodes (OLEDs). acs.org
Biomimetic Synthesis of Related Natural Products (e.g., Benzo[j]fluoranthene-based fungal compounds)
The synthesis of complex natural products often draws inspiration from biosynthetic pathways observed in nature. For benzo[j]fluoranthene-based fungal metabolites, biomimetic approaches leverage an understanding of their proposed biogenesis. These natural products are a class of compounds that, as of June 2023, includes 33 naturally occurring substances, 25 of which are chiral. researchgate.netnih.gov They are typically isolated from various ascomycetes, particularly fungi from the Xylariaceae family, such as the Annulohypoxylon genus. conicet.gov.armdpi.com
The biosynthesis of the benzo[j]fluoranthene core in these fungi is proposed to involve the oxidative dimerization of naphthalene precursors like 1,8-dihydroxynaphthalene (1,8-DHN) or 1,3,8-trihydroxynaphthalene. researchgate.netrsc.org This understanding forms the basis for laboratory syntheses. Many of these natural products feature a highly oxygenated and sometimes dearomatized benzo[j]fluoranthene skeleton, a result of subsequent oxidation of the electron-rich aromatic rings. researchgate.netrsc.org
Total synthesis strategies for these compounds often mimic key aspects of the proposed biosynthetic pathways. A common and crucial step is the construction of the core benzo[j]fluoranthene ring system. One effective method involves a Suzuki-Miyaura cross-coupling reaction to link two appropriately substituted naphthalene or benzene (B151609) derivatives, followed by an acid-mediated condensation or other ring-closing reactions to form the final polycyclic structure. researchgate.netresearchgate.net For instance, the first total synthesis of the natural product benzo[j]fluoranthene-4,9-diol (also known as viridistratin D) was achieved using a strategy where a Suzuki coupling between a substituted 2-bromo-acenaphthylene-1-carbaldehyde and a 2-formylbenzeneboronate was a key step, followed by a McMurry ring closure. researchgate.netresearchgate.netnih.gov A similar approach was used in a concise, four-step formal total synthesis of the fungal metabolite bulgarein, which also utilized a Suzuki-Miyaura coupling followed by an intramolecular C–H arylation cascade. beilstein-journals.org
These synthetic efforts have successfully produced several fungal metabolites, including bulgarein, hypoxylonol F, daldinone B, and viridistratin A, among others. rsc.org The presence of a variety of these compounds within different Annulohypoxylon species suggests a common and conserved biosynthetic pathway within the genus. conicet.gov.ar
Table 1: Representative Benzo[j]fluoranthene-Based Fungal Natural Products
| Compound Name | Fungal Source (Genus) | Key Structural Features | Reference(s) |
| Bulgarein | Bulgaria | Cytotoxic activity; synthesis involves PPA-mediated condensation. | researchgate.netrsc.orgresearchgate.net |
| Truncatone C | Annulohypoxylon | Isolated from stromata of the fungus. | mdpi.comrsc.org |
| Hortein | Hortaea | Contains a highly oxygenated benzo[j]fluoranthene skeleton. | rsc.org |
| Hypoxylonol F | Annulohypoxylon, Hypoxylon | Exhibits antiangiogenic activity. | conicet.gov.arrsc.org |
| Daldinone B | Daldinia | Features a dearomatized ring system. | rsc.org |
| Viridistratin A | Annulohypoxylon | Exhibits antimicrobial and cytotoxic activities. | mdpi.comrsc.org |
| Benzo[j]fluoranthene-4,9-diol | Penicillium | First fluoranthene-based natural product to be totally synthesized. | researchgate.netnih.gov |
Rational Design Principles for Advanced Material Precursors
The rational design of advanced materials from polycyclic aromatic hydrocarbon (PAH) precursors like this compound is a cornerstone of modern materials science. rsc.org The goal is to create novel organic materials with precisely tailored optical, electronic, and physical properties for applications in fields such as organic electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). chemrxiv.orgbohrium.comresearchgate.net The design process is guided by several key principles that connect molecular structure to macroscopic function.
A fundamental principle is the modulation of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the optoelectronic properties of the material. chemrxiv.org This gap can be fine-tuned by strategically altering the size, shape, and edge structure of the PAH framework through techniques like benzannulation (fusing additional benzene rings). chemrxiv.orgbohrium.com For example, extending the π-conjugated system generally leads to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission spectra. chemrxiv.org
Computational chemistry plays a crucial role in predicting the properties of yet-to-be-synthesized molecules. rsc.org Methods like the activation strain model combined with energy decomposition analysis allow researchers to gain quantitative insight into the reactivity of PAHs. rsc.orgresearchgate.net Understanding factors such as the influence of molecular size and curvature on reactivity is critical for designing efficient synthetic routes and for predicting the stability and behavior of the final material. rsc.orgresearchgate.net
Another powerful design strategy is the introduction of heteroatoms (e.g., boron, nitrogen, sulfur) into the aromatic core. beilstein-journals.orgnih.gov Precise placement of these atoms can dramatically alter the electronic landscape of the molecule. For instance, incorporating electron-withdrawing or electron-donating groups can modify charge transport properties, making the resulting material suitable for p-type, n-type, or ambipolar semiconductors. chemrxiv.org Theoretical calculations have shown that introducing boron atoms can create Lewis acid sites with high local positive charge densities, which are beneficial for applications in electrocatalysis, such as the electrochemical reduction of dinitrogen to ammonia. nih.gov
Finally, the design must consider intermolecular interactions and solid-state packing, which are critical for charge transport in devices. bohrium.com By controlling the peripheral functional groups on the PAH core, chemists can direct the self-assembly of molecules into well-ordered structures, such as the columnar stacks found in discotic liquid crystals. bohrium.com These ordered arrangements facilitate efficient charge migration along the stacks, leading to higher charge-carrier mobility, a key performance metric for electronic devices. bohrium.com The rational design of these complex PAH precursors is thus a multi-faceted approach that combines synthetic chemistry, computational modeling, and a deep understanding of structure-property relationships to innovate the next generation of organic materials. rsc.orgchemrxiv.org
Table 2: Rational Design Strategies for PAH-Based Material Precursors
| Design Principle | Strategy | Desired Outcome / Application | Reference(s) |
| Tuning Optoelectronic Properties | Extend π-conjugation via benzannulation; add functional groups. | Control of HOMO-LUMO gap; tunable absorption/emission for OLEDs. | rsc.orgchemrxiv.org |
| Enhancing Stability | Fusing indole (B1671886) and indolizine (B1195054) moieties; structural modification to increase oxidation potential. | Improved resistance to photooxidation and oligomerization; longer device lifetime. | chemrxiv.org |
| Modulating Electronic Structure | Precise placement of heteroatoms (e.g., Boron, Nitrogen). | Creation of Lewis acid sites; tuning for n-type or p-type conductivity; electrocatalysis. | nih.gov |
| Controlling Self-Assembly | Introduction of specific peripheral substituents. | Formation of ordered discotic liquid crystal phases; enhanced charge-carrier mobility for OFETs. | bohrium.com |
| Predictive Design | Use of computational models (e.g., activation strain model). | Quantitative insight into reactivity; efficient design of synthetic pathways and novel compounds. | rsc.orgresearchgate.net |
Advanced Analytical Methodologies for Naphtho 2,3 K Fluoranthene Detection and Quantification
High-Resolution Chromatographic Techniques
Chromatography is the cornerstone of PAH analysis, providing the necessary separation of target analytes from complex mixtures. For Naphtho[2,3-k]fluoranthene and its isomers, high-resolution techniques are essential for achieving accurate identification and quantification.
Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of PAHs. cdc.govnih.gov In this approach, the sample is first vaporized and separated based on boiling point and affinity for the GC column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
The identification of this compound in complex samples, such as those from tire fires, is typically based on a combination of criteria researchgate.net:
A positive match of the compound's mass spectrum with an authentic mass spectra database, such as that from the National Institute of Standards and Technology (NIST). researchgate.net
A match of the GC retention indices with those of authentic standards and literature values. researchgate.net
Comparison of the elution order with that in standard reference materials containing complex PAH mixtures. researchgate.net
For enhanced sensitivity, particularly for trace-level detection, GC-MS is often operated in selected ion monitoring (SIM) mode. researchgate.netfigshare.com In SIM mode, the mass spectrometer is set to detect only a few characteristic ions corresponding to the target analyte, which significantly improves the signal-to-noise ratio. figshare.com The molecular ion is typically used for quantification, while qualifier ions can help confirm identification. figshare.com Specialized GC columns, such as the RXI-PAH or SLB-PAHms, have been developed to improve the separation of PAH isomers, including those with a molecular mass of 302 g/mol like this compound. nih.govsci-hub.se
| Parameter | Description | Significance |
|---|---|---|
| Separation Column | Specialized capillary columns (e.g., RXI-PAH, SLB-PAHms) with specific stationary phases are used. nih.govsci-hub.se | Crucial for resolving this compound from its numerous isomers. figshare.com |
| Ionization Mode | Electron Impact (EI) at 70 eV is standard for PAHs. figshare.com | Provides reproducible fragmentation patterns for library matching and identification. |
| Detection Mode | Selected Ion Monitoring (SIM) is preferred over full-scan mode for trace analysis. researchgate.netfigshare.com | Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte. |
| Identification | Based on a combination of retention time matching with standards and mass spectral library confirmation. researchgate.net | Ensures confident and accurate identification in complex matrices. |
High-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of PAHs. vut.ac.zamdpi.com Unlike GC, HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for less volatile, high molecular weight PAHs without the need for derivatization. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for PAH analysis, often employing C18-bonded silica (B1680970) columns. The separation of complex mixtures containing the 23 known isomers of molecular mass 302, including this compound, has been demonstrated using RP-HPLC. nih.gov In some studies, this compound was one of the few isomers to be baseline-separated from other closely related compounds. nih.gov
A key advantage of HPLC is its compatibility with a variety of detectors:
UV-Vis Detectors: These are commonly used for PAH analysis, as PAHs exhibit strong absorbance in the ultraviolet region. researchgate.net A wavelength of 254 nm is frequently employed for general PAH detection. nih.gov
Fluorescence Detectors (FLD): Fluorescence detection offers superior sensitivity and selectivity for many PAHs. cdc.govnih.gov Since not all compounds fluoresce, this detector can simplify complex chromatograms and achieve very low detection limits (in the picogram range). cdc.govjasco-global.com The detector can be programmed to switch excitation and emission wavelengths during the analysis to optimize the signal for each specific PAH as it elutes from the column. researchgate.netthermofisher.com For this compound, specific excitation wavelengths of 264, 289, and 331 nm and an emission wavelength of 458 nm have been utilized. nih.gov
| Detector Type | Principle | Advantages for this compound |
|---|---|---|
| Ultraviolet (UV) | Measures the absorbance of UV light (e.g., at 254 nm) by the analyte. nih.gov | Robust, universal for PAHs, and widely available. |
| Fluorescence (FLD) | Measures the light emitted by the analyte after excitation at a specific wavelength. jasco-global.com | Offers very high sensitivity and selectivity, reducing interferences from non-fluorescent matrix components. cdc.govnih.gov |
| Mass Spectrometry (MS) | Provides mass-to-charge ratio information, offering definitive identification. | Couples the high-resolution separation of HPLC with the definitive identification power of MS. |
To achieve the ultra-trace detection limits required for environmental water monitoring, sample preparation and pre-concentration are necessary. Online solid-phase extraction (SPE) coupled directly to liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a fully automated, rapid, and highly sensitive solution. thermofisher.comperlan.com.pl This technique automates the sample clean-up and concentration steps, reducing manual labor, solvent consumption, and the risk of contamination. perlan.com.plthermofisher.cn
The process involves passing a large volume of an aqueous sample through a small SPE cartridge (e.g., Hypersil GOLD aQ), where PAHs like this compound are trapped. thermofisher.com After this loading step, a valve switches the flow, and the trapped analytes are eluted from the SPE cartridge directly onto the analytical HPLC column (e.g., Hypersil Green PAH) for separation and subsequent detection by MS/MS. thermofisher.com This online coupling allows for the analysis of large sample volumes, significantly lowering the method detection limits. thermofisher.comperlan.com.pl The use of tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for analyzing parent and alkylated PAHs at trace levels in environmental waters. thermofisher.com
For exceptionally complex samples containing hundreds or thousands of chemical compounds, conventional one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GCxGC) is a state-of-the-art technique that offers a significant increase in separation capacity. mosh-moah.de
In GCxGC, two different GC columns are coupled in series. The separation in the first dimension is typically based on volatility, while the second, shorter column provides a rapid separation based on a different property, such as polarity. mosh-moah.de The result is a two-dimensional chromatogram (or plot) where compounds are separated across a plane, providing much greater resolution of individual components in a complex mixture than is possible with a single column. mosh-moah.de This enhanced resolution is particularly valuable for separating isomeric PAHs, such as the various isomers of molecular mass 302, which often co-elute in one-dimensional systems. gcms.czresearchgate.net GCxGC, especially when coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), is a powerful tool for the detailed characterization of complex hydrocarbon mixtures and can provide valuable information about the origin of PAH contamination. mosh-moah.de
Spectroscopic Characterization and Detection
Spectroscopic techniques are indispensable for the structural elucidation and detection of PAHs. The unique electronic properties of these conjugated systems give rise to characteristic spectra.
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique for characterizing PAHs. researchgate.net The extensive π-electron systems in compounds like this compound result in strong absorption of UV and visible light, producing a spectrum with distinct absorption bands. researchgate.net The position and intensity of these bands are highly dependent on the molecule's specific structure, including the number and arrangement of the aromatic rings.
While UV-Vis spectroscopy is widely used as a detection method in HPLC, it also serves as a tool for structural elucidation. nih.govresearchgate.net The UV-Vis spectrum provides a fingerprint that can help distinguish between different classes of PAHs. For complex groups of isomers like the dibenzo and naphtho derivatives of fluoranthene (B47539), theoretical methods such as the annellation theory have been used to predict the locations of maximum absorbance (LMA) in their UV-Vis spectra. nih.govresearchgate.net These predictions help in the interpretation of experimental spectra and aid in the tentative identification of isomers for which authentic standards are not available. researchgate.net
Fluorescence Spectroscopy for Trace Detection and Isomer Differentiation
Fluorescence spectroscopy is an exceptionally sensitive technique for the detection of PAHs, including this compound, due to their conjugated aromatic systems that yield strong native fluorescence. fda.govjasco-global.com This method offers the high sensitivity required for trace-level detection often necessary in environmental monitoring. fda.govjasco-global.com
The principle of fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. For a complex mixture of PAHs, synchronous fluorescence spectroscopy (SFS) and constant-wavelength synchronous fluorescence spectroscopy (CWSFS) can be employed to enhance selectivity and resolve the spectra of individual components. By simultaneously scanning both the excitation and emission wavelengths with a constant wavelength difference, spectral simplification and narrowing of bands are achieved.
While highly sensitive, the broad and often overlapping fluorescence spectra of PAH isomers make differentiation a significant challenge. Isomers such as benzo[b]fluoranthene (B1141397), benzo[j]fluoranthene, and benzo[k]fluoranthene (B33198) exhibit similar spectral features, complicating the specific identification of this compound in a mixture. scispace.com However, subtle differences in their photophysical properties can sometimes be exploited. For instance, variations in the intensity ratios of different vibronic bands in the emission spectrum can be dependent on the solvent's polarity, offering a potential avenue for distinguishing between isomers. scispace.com
Table 1: Illustrative Fluorescence Detection Limits for High Molecular Weight PAHs
| Compound | Detection Limit (pg) |
| Benzo[k]fluoranthene | 0.17 - 4.6 |
| Benzo[b]fluoranthene | 0.17 - 4.6 |
| Benzo[a]pyrene (B130552) | 0.17 - 4.6 |
| Dibenzo[a,h]anthracene | 0.17 - 4.6 |
| Indeno[1,2,3-cd]pyrene | 0.17 - 4.6 |
| Note: Data is representative of the sensitivity of fluorescence detection for PAHs and is not specific to this compound. Actual detection limits may vary based on instrumentation and matrix effects. jasco-global.com |
Mass Spectrometric Identification of Isomers
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of PAHs. celignis.com Electron ionization (EI) is a common technique where the molecule is fragmented, producing a characteristic mass spectrum that can be used for identification by comparison with spectral libraries. nist.gov For this compound and its isomers, the molecular ion peak would be prominent, confirming the molecular weight.
However, the mass spectra of many PAH isomers are often very similar or identical, making unambiguous identification based on mass spectra alone difficult. cdc.gov To address this, high-resolution mass spectrometry can provide highly accurate mass measurements, confirming the elemental composition. Advanced techniques such as reactive desorption electrospray ionization mass spectrometry using silver nitrate (B79036) have shown promise in differentiating PAH isomers. nih.gov The differential interaction of PAH isomers with silver ions can lead to variations in the ratios of different ion species, which can be used as a basis for differentiation. nih.gov For instance, the ratio of the protonated molecule to the silver adduct can vary between isomers like benzo[a]pyrene and benzo[k]fluoranthene. nih.gov
Sample Preparation and Enrichment Protocols
Effective sample preparation is critical for the successful analysis of this compound, as it is often present at trace levels in complex matrices. The primary goals of sample preparation are to isolate the target analyte from interfering compounds and to concentrate it to a level suitable for instrumental analysis.
Solid-phase extraction (SPE) is a widely used technique for the extraction and pre-concentration of PAHs from aqueous samples. academicjournals.orgnih.gov It offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. perlan.com.pl The process involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. academicjournals.org
For PAHs like this compound, reversed-phase sorbents such as C18-bonded silica are commonly employed. obrnutafaza.hr The general procedure involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the retained PAHs with a small volume of an appropriate organic solvent. obrnutafaza.hr The choice of eluting solvent is critical for achieving good recoveries.
Table 2: Typical SPE Parameters for PAH Extraction from Water
| Parameter | Description |
| Sorbent | C18-bonded silica |
| Conditioning Solvent | Methanol, followed by deionized water |
| Sample Loading | Passing the aqueous sample through the cartridge |
| Washing Solvent | Water or a water-methanol mixture |
| Eluting Solvent | Dichloromethane (B109758), Acetone, or Acetonitrile |
| This table presents a generalized SPE procedure for PAHs. academicjournals.orgobrnutafaza.hr |
The efficiency of SPE can be influenced by the specific sorbent material used, with novel sorbents being developed to enhance selectivity for PAHs. mdpi.com
Liquid-liquid extraction (LLE) is a traditional and effective method for extracting PAHs from aqueous matrices. researchgate.net This technique relies on the differential solubility of the analyte in two immiscible liquid phases, typically water and an organic solvent. For non-polar compounds like this compound, solvents such as hexane (B92381) or dichloromethane are commonly used.
The process generally involves shaking the aqueous sample with the organic solvent in a separatory funnel. The PAHs partition into the organic phase, which is then collected. This process may be repeated to improve extraction efficiency. researchgate.net A significant drawback of LLE is the requirement for large volumes of high-purity organic solvents, which can be costly and pose environmental concerns. perlan.com.pl Furthermore, the process can be labor-intensive and time-consuming. perlan.com.pl
Extracts obtained from complex matrices often contain co-extracted substances that can interfere with the final analysis. Therefore, a clean-up step is frequently necessary. Column chromatography with an adsorbent like Florisil® (a magnesium silicate) is a common and effective clean-up method. epa.govepa.gov
Florisil is a polar adsorbent used in normal-phase chromatography. biotage.com It is particularly useful for separating non-polar to moderately polar analytes like PAHs from more polar interferences. epa.gov The extract is loaded onto the Florisil column, and a non-polar solvent is used to elute the PAHs, while the polar interferences are retained on the column. epa.gov The effectiveness of the clean-up is dependent on the activation level of the Florisil and the choice of eluting solvents. epa.gov It is crucial that the sample extracts and the Florisil media are free from water, as its presence can reduce the effectiveness of the clean-up. biotage.com
Isomer-Specific Analysis and Differentiation Challenges
The primary challenge in the analysis of this compound is its differentiation from a multitude of other PAH isomers with the same nominal mass. cdc.gov For example, benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene are all isomers of this compound, and they often co-elute or have very similar retention times in chromatographic systems. researchgate.net
Separating these isomers requires high-efficiency chromatographic techniques. Capillary gas chromatography with specific stationary phases can achieve separation for some isomers. cdc.gov Similarly, high-performance liquid chromatography (HPLC) with specialized columns, such as those with a C18 stationary phase, can provide unique selectivity for PAH isomer separation. fda.govcdc.gov
Even with advanced chromatographic separation, definitive identification can be elusive. As mentioned, the mass spectra of these isomers are often nearly identical. cdc.gov Therefore, a combination of chromatographic retention time and mass spectral data is typically used for identification. However, without an authentic analytical standard for this compound, its positive identification in an environmental sample remains a significant challenge. The development of novel analytical approaches, such as those combining different analytical dimensions (e.g., GC coupled with ion mobility spectrometry-mass spectrometry), may offer future solutions for the unambiguous identification of complex PAH isomers. nih.gov The separation of planar from non-planar hydrocarbons also presents a significant challenge due to their similar physical properties, though new approaches using host-guest chemistry are being explored. researchgate.netnih.gov
Environmental Fate and Transformation of Naphtho 2,3 K Fluoranthene
Degradation Pathways of Naphtho[2,3-k]fluoranthene
The environmental persistence of this compound is determined by various degradation processes, which can be broadly categorized as biotic and abiotic. Biotic degradation involves the metabolic activities of microorganisms, while abiotic transformation includes processes such as photolysis and chemical oxidation.
Biotic Degradation Mechanisms
Microorganisms, particularly bacteria and fungi, play a significant role in the breakdown of PAHs in the environment. The complex structure of this compound makes it relatively resistant to microbial attack, but certain microorganisms have evolved enzymatic systems capable of initiating its degradation.
While specific studies on the microbial degradation of this compound are limited, the metabolic pathways for structurally similar PAHs, such as benzo[k]fluoranthene (B33198) and fluoranthene (B47539), have been investigated and can provide insights into the potential biotransformation of this compound.
Bacterial degradation of high molecular weight PAHs is often initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form dihydrodiols. For instance, the degradation of benzo[k]fluoranthene by Sphingobium sp. strain KK22 proceeds through the formation of several ring-cleavage products. nih.gov The initial attack often occurs at the 8,9-carbon positions of the benzo[k]fluoranthene molecule. This leads to the formation of downstream metabolites such as 9-hydroxy-fluoranthene-8-carboxylic acid and 1,8-naphthalic anhydride. Bacterial genera known to degrade fluoranthene include Pseudomonas, Mycobacterium, and Ralstonia. epa.gov The degradation pathways can involve either ortho- or meta-cleavage of the aromatic rings. epa.gov
Fungi, particularly white-rot fungi, are also capable of degrading complex PAHs. inrs.ca Fungal degradation often involves extracellular ligninolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases. inrs.ca Non-ligninolytic fungi can also metabolize PAHs through cytochrome P450 monooxygenases. frontiersin.org Studies on fluoranthene degradation by fungi like Penicillium sp. and Fusarium sp. have shown significant removal of the compound. scielo.br A microbial consortium containing both bacteria and fungi has demonstrated enhanced degradation of benzo[k]fluoranthene compared to individual strains. amazonaws.com The degradation of benzo[a]pyrene (B130552) and benzo[k]fluoranthene by a microbial consortium has been shown to produce various metabolites, including simple hydrocarbons, fatty acids, and dicarboxylic acids. amazonaws.com
Table 1: Microbial Genera Involved in the Degradation of Structurally Similar PAHs
| Microorganism Type | Genus | PAH Degraded | Reference |
|---|---|---|---|
| Bacteria | Sphingobium | Benzo[k]fluoranthene | nih.gov |
| Bacteria | Pseudomonas | Fluoranthene | epa.gov |
| Bacteria | Mycobacterium | Fluoranthene | nih.gov |
| Bacteria | Ralstonia | Fluoranthene | epa.gov |
| Fungi | Penicillium | Fluoranthene | scielo.br |
| Fungi | Fusarium | Fluoranthene | scielo.br |
Research on the anaerobic degradation of high molecular weight PAHs is still an emerging field. Anaerobic degradation is generally a slower process compared to aerobic degradation. researchgate.net For some PAHs, the initial activation under anaerobic conditions is thought to involve carboxylation. researchgate.net While there is no specific research on the anaerobic degradation of this compound, studies on other PAHs in anaerobic environments are ongoing.
Abiotic Transformation Processes
In addition to microbial activities, abiotic processes can contribute to the transformation of this compound in the environment. These processes are primarily driven by sunlight and reactive chemical species.
PAHs can absorb light energy, leading to photo-excited states that can react with molecular oxygen to produce reactive oxygen species (ROS). researchgate.net This process, known as photooxidation, can lead to the transformation of PAHs into oxygenated derivatives, such as quinones. researchgate.net The direct photooxidation of naphthols, which are structurally related to components of this compound, has been shown to produce naphthoquinones. nih.gov The efficiency of photolytic degradation is influenced by factors such as the intensity of light, the presence of photosensitizers, and the environmental matrix.
In the atmosphere and in aquatic environments, PAHs can react with various radical species, such as hydroxyl radicals (•OH). The reaction of PAHs with •OH radicals is a significant atmospheric loss process. nih.gov These reactions can lead to the formation of a variety of oxygenated and nitrated products. nih.gov While specific data for this compound is not available, the general principles of radical-initiated oxidation of PAHs are well-established.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzo[k]fluoranthene |
| Fluoranthene |
| 9-hydroxy-fluoranthene-8-carboxylic acid |
| 1,8-naphthalic anhydride |
| Benzo[a]pyrene |
| Naphthols |
Information Deficit on this compound Prevents In-Depth Analysis of Environmental Behavior
A thorough review of available scientific literature reveals a significant lack of specific data on the environmental fate, remediation, and bioaccumulation of the polycyclic aromatic hydrocarbon (PAH) this compound. This scarcity of targeted research prevents a detailed and scientifically accurate analysis as requested.
While the broader category of high molecular weight (HMW) PAHs, to which this compound belongs, is extensively studied, direct extrapolation of data from other isomers or congeners would be scientifically inappropriate and misleading. The unique molecular structure of each PAH compound dictates its specific environmental interactions, degradation pathways, and biological uptake.
One study identified the presence of this compound in a contaminated soil sample, but did not provide specific data on its remediation or environmental behavior that would be necessary to address the topics of bioremediation, advanced oxidation processes, environmental persistence, or bioaccumulation potential. diva-portal.org
Research on related but distinct isomers, such as Benzo[k]fluoranthene, is more common. Studies on Benzo[k]fluoranthene cover topics such as its degradation by microbial consortia, removal through advanced oxidation processes, and its potential for bioaccumulation in various organisms. epa.govnsf.gove3s-conferences.org However, these findings are specific to the Benzo[k]fluoranthene isomer and cannot be accurately attributed to this compound.
General principles of HMW PAHs suggest they are typically resistant to degradation due to their low water solubility and high affinity for organic matter in soil and sediment. landrehab.org This persistence can lead to long-term contamination. Furthermore, their lipophilic nature creates a potential for bioaccumulation in the fatty tissues of aquatic and terrestrial organisms. epa.govrivm.nl
Without specific studies on this compound, any discussion on its environmental fate and transformation would be speculative. The development of effective remediation strategies and an accurate assessment of its environmental risk profile are contingent upon future research dedicated specifically to this compound.
Mechanisms of Biological Interaction and Toxicological Implications of Naphtho 2,3 K Fluoranthene
Cellular and Molecular Mechanisms of Action
The toxicity of Naphtho[2,3-k]fluoranthene, like other PAHs, is rooted in a series of complex cellular and molecular interactions. These processes include metabolic activation into reactive intermediates, subsequent damage to genetic material, interference with cellular signaling pathways, and the induction of cellular stress.
Polycyclic aromatic hydrocarbons are generally chemically inert and require metabolic activation to exert their carcinogenic and mutagenic effects. researchgate.net This bioactivation process is a critical initiating step in their mechanism of toxicity. The primary pathway for this activation involves the cytochrome P450 monooxygenase system, particularly enzymes like CYP1A1 and CYP1B1. mdpi.com
The process for PAHs typically involves three sequential enzymatic reactions:
Epoxidation: A cytochrome P450 enzyme introduces an epoxide group onto the aromatic ring system. researchgate.net
Hydration: The enzyme epoxide hydrolase catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol. researchgate.net
Second Epoxidation: A cytochrome P450 enzyme acts on the dihydrodiol, forming a highly reactive diol epoxide. researchgate.net
These diol epoxides are electrophilic, meaning they are electron-seeking and can readily react with nucleophilic sites on cellular macromolecules, most significantly DNA. nih.govsdiarticle3.com For many PAHs, the most carcinogenic metabolites are bay-region diol epoxides. nih.gov While specific metabolic studies on this compound are not extensively detailed in the available literature, its structure suggests that it would undergo a similar metabolic activation process to form reactive diol epoxide intermediates capable of causing cellular damage.
The ultimate carcinogenic potential of many PAHs is directly linked to the ability of their electrophilic metabolites to bind covalently to DNA, forming DNA adducts. sdiarticle3.comnih.gov These adducts are considered a sensitive biomarker of exposure to genotoxic compounds. sdiarticle3.com The formation of a DNA adduct represents a form of DNA damage that, if not properly repaired by the cell's DNA repair machinery, can lead to mutations during DNA replication. escholarship.org
The diol epoxides formed during PAH metabolism can react with the exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940) and adenine. nih.govescholarship.org This covalent bonding distorts the helical structure of DNA, interfering with normal replication and transcription processes. Such disruptions can result in permanent mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, which is a key step in the initiation of carcinogenesis. researchgate.netsdiarticle3.com Given that this compound can be metabolically activated to electrophilic intermediates, it is presumed to be capable of forming DNA adducts and thus exhibiting genotoxic properties.
This compound and other PAHs can significantly alter gene expression and interfere with cellular signaling pathways, most notably through the Aryl hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a suite of genes involved in xenobiotic metabolism.
The mechanism proceeds as follows:
AhR Binding: PAHs enter the cell and bind to the AhR located in the cytoplasm.
Nuclear Translocation: This binding event causes the AhR to translocate from the cytoplasm into the nucleus.
Dimerization: In the nucleus, the ligand-bound AhR dimerizes with the AhR Nuclear Translocator (ARNT).
Gene Induction: This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. nih.gov
The most prominent target genes of the AhR pathway are the cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. mdpi.com The induction of these enzymes creates a feedback loop; the very enzymes responsible for metabolizing PAHs into their toxic forms are upregulated in the presence of PAHs. mdpi.com Several PAHs, such as benzo[k]fluoranthene (B33198), are known to be potent inducers of the AhR pathway. nih.govsciopen.com This modulation of gene expression is a key component of the toxicological profile of PAHs, as it enhances their own metabolic activation and potential for toxicity.
Beyond their direct DNA-damaging (genotoxic) effects, some PAHs can also contribute to carcinogenesis through nongenotoxic mechanisms. One of the most studied nongenotoxic effects is the inhibition of gap-junctional intercellular communication (GJIC). nih.govoup.com
Gap junctions are protein channels that connect adjacent cells, allowing for the direct passage of small molecules and ions. oup.com This communication is vital for maintaining tissue homeostasis, regulating cell growth, and differentiation. nih.gov The disruption of GJIC can isolate a cell from its neighbors, releasing it from the growth-suppressing signals of the surrounding tissue. oup.com This loss of communication is considered a critical step in tumor promotion, as it allows initiated cells (those with genetic mutations) to proliferate uncontrollably. nih.gov
Studies have shown that a variety of PAHs are potent inhibitors of GJIC. nih.govoup.com The inhibition is often a rapid and transient effect. nih.govnih.gov While some highly carcinogenic PAHs are weak inhibitors of GJIC, others, like fluoranthene (B47539), are strong inhibitors. nih.gov The specific capacity of this compound to inhibit GJIC has not been extensively documented, but this remains a potential nongenotoxic mechanism of action for PAHs of its class.
Another significant mechanism of PAH toxicity is the induction of oxidative stress. mdpi.comresearchgate.net Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses.
PAHs can generate ROS through several mechanisms:
Metabolic Cycling: The metabolic activation of PAHs by cytochrome P450 enzymes can be an imperfect process, leading to the "leakage" of electrons and the formation of superoxide (B77818) radicals. sciopen.com
Quinone Formation: PAHs can be metabolized into quinone derivatives. These quinones can undergo redox cycling, a process that repeatedly reduces and re-oxidizes the molecule, generating a continuous supply of ROS. mdpi.com
The resulting ROS, which include superoxide anions, hydrogen peroxide, and hydroxyl radicals, can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA. researchgate.netnih.gov ROS-induced DNA damage can lead to strand breaks and the formation of oxidized bases, further contributing to the genotoxicity of the parent compound. researchgate.net Studies on related compounds like benzo[b]fluoranthene (B1141397) and benzo[k]fluoranthene have demonstrated their ability to promote ROS production and induce apoptosis via pathways linked to oxidative stress. researchgate.netnih.gov
Comparative Toxicological Assessment with Isomers and Related PAHs
The toxicological properties of a specific PAH are often evaluated in the context of its isomers and other structurally related PAHs. This compound is an isomer of other benzofluoranthenes, such as benzo[b]fluoranthene, benzo[j]fluoranthene, and benzo[k]fluoranthene. These compounds share the same molecular weight but differ in their structural arrangement, which can lead to significant differences in their biological activity and carcinogenic potential.
The International Agency for Research on Cancer (IARC) has classified several fluoranthene isomers based on their carcinogenicity:
Benzo[b]fluoranthene: Possibly carcinogenic to humans (Group 2B) nih.gov
Benzo[j]fluoranthene: Possibly carcinogenic to humans (Group 2B) nih.gov
Benzo[k]fluoranthene: Possibly carcinogenic to humans (Group 2B) nih.gov
While a specific IARC classification for this compound is not listed, the classifications of its isomers suggest that it may also possess carcinogenic potential.
In a comparative study on the developmental toxicity of 123 different PAHs using a zebrafish model, this compound was observed to induce toxicity affecting the neuromast, skin, and vasculature. nih.gov This places it in a group with other PAHs like Benzo[k]fluoranthene and Dibenz[a,h]anthracene that cause a similar pattern of developmental defects. nih.gov Such comparative toxicological data is essential for understanding the relative risks posed by different PAHs found in environmental mixtures.
Interactive Table: Comparative Toxicological Data of Fluoranthene Isomers and Related PAHs
| Compound | IARC Carcinogenicity Classification | Observed Developmental Toxicity (Zebrafish Model) nih.gov |
|---|---|---|
| This compound | Not Classified | Neuromast, Skin, Vasculature |
| Benzo[b]fluoranthene | Group 2B (Possibly carcinogenic) nih.gov | Skin |
| Benzo[j]fluoranthene | Group 2B (Possibly carcinogenic) nih.gov | Not specified in cited study |
| Benzo[k]fluoranthene | Group 2B (Possibly carcinogenic) nih.gov | Neuromast, Skin, Vasculature |
| Benzo[a]pyrene (B130552) | Group 1 (Carcinogenic to humans) nih.gov | Not specified in cited study |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzo[a]pyrene |
| Benzo[b]fluoranthene |
| Benzo[j]fluoranthene |
| Benzo[k]fluoranthene |
| Dibenz[a,h]anthracene |
| Dibenzo[a,e]fluoranthene |
| Fluoranthene |
Developmental and Reproductive Toxicology Studies
The developmental and reproductive toxicity of this compound has been evaluated using high-throughput screening assays. These studies have primarily utilized the zebrafish (Danio rerio) model, a well-established vertebrate system for assessing the effects of chemical compounds on embryonic and larval development.
Embryonic and Larval Toxicity Models (e.g., Zebrafish)
In a comprehensive study assessing the developmental toxicity of 123 polycyclic aromatic hydrocarbons (PAHs), this compound was evaluated using a zebrafish embryo assay. nih.govnih.gov This model allows for the rapid assessment of a wide range of morphological and behavioral endpoints in a living organism.
The study involved exposing zebrafish embryos to a range of concentrations of this compound and monitoring for various developmental effects. The primary focus of this research was to identify potential adverse outcomes on the developing organism.
Impact on Organismal Development and Function
Research findings indicate that this compound did not produce any observable morphological or behavioral abnormalities in zebrafish embryos at the concentrations tested. nih.gov However, the compound was found to be biologically active, as evidenced by the induction of cytochrome P450 1A (CYP1A) protein expression. nih.gov
CYP1A is a well-known biomarker for the activation of the aryl hydrocarbon receptor (AHR), a key signaling pathway involved in the metabolism of many PAHs and other environmental contaminants. The induction of CYP1A was observed in specific tissues of the zebrafish larvae, namely the skin and neuromasts. nih.gov Neuromasts are sensory organs in fish that are part of the lateral line system, which detects water movement and pressure changes.
The induction of CYP1A in these specific tissues suggests that this compound is capable of interacting with the AHR pathway in zebrafish larvae. While this biological interaction did not translate to overt developmental toxicity in the form of morphological or behavioral changes in this particular study, the activation of the AHR pathway is a significant finding.
Below is a summary of the developmental toxicity screening results for this compound in the zebrafish model.
Developmental Toxicity of this compound in Zebrafish Embryos
| Endpoint Category | Specific Endpoint | Result | Lowest Effect Level (LEL) |
|---|---|---|---|
| Morphological Effects | General Malformations | No Effect Observed | N/A |
| Specific Malformations (e.g., edema, axis curvature) | No Effect Observed | N/A | |
| Behavioral Effects | Embryonic Photomotor Response | No Effect Observed | N/A |
| Larval Photomotor Response | No Effect Observed | N/A | |
| Biochemical Effects | CYP1A Induction (Skin) | Effect Observed | Data Not Specified in Source |
| CYP1A Induction (Neuromast) | Effect Observed | Data Not Specified in Source |
Toxicokinetics and Biotransformation of Naphtho 2,3 K Fluoranthene
Absorption and Distribution Dynamics in Biological Systems
Specific studies detailing the absorption and distribution of Naphtho[2,3-k]fluoranthene are not available. However, based on the general characteristics of PAHs, it can be inferred that its behavior would be similar. PAHs are lipophilic (fat-soluble) compounds, which allows them to be readily absorbed from the gastrointestinal tract, lungs, and skin. researchgate.net
Once absorbed, PAHs are rapidly distributed throughout the body via the bloodstream. Due to their lipophilicity, they have a marked tendency to accumulate in fatty tissues. researchgate.net Distribution to a wide variety of tissues is common for this class of compounds.
Enzymatic Biotransformation Pathways
The biotransformation of PAHs is a necessary process to convert these lipophilic compounds into more water-soluble forms that can be excreted from the body. diva-portal.org This metabolism typically occurs in two phases. For many PAHs, this metabolic process can also lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA, which is a key mechanism of their toxicity. diva-portal.org Zebrafish, a common model in toxicity studies, possess functional Phase I and Phase II detoxification pathways capable of metabolizing PAHs. nih.gov
Phase I metabolism of PAHs is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. researchgate.net These enzymes introduce or expose functional groups (like hydroxyl groups) on the PAH structure, which is the first step toward increasing water solubility. Specifically, CYP enzymes of the CYP1 family, such as CYP1A1 and CYP1B1, are crucial in the oxidation of PAHs. nih.gov
Many PAHs, particularly those with high molecular weight, are known to activate the Aryl Hydrocarbon Receptor (AhR). researchgate.net This receptor is a transcription factor that upregulates the expression of xenobiotic-metabolizing enzymes, including CYP1A1, meaning that PAHs can induce their own metabolism. researchgate.net While not demonstrated specifically for this compound, this is a common mechanism for compounds in its class. The initial products of CYP-mediated oxidation are typically epoxides, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. nih.gov
Following Phase I, the metabolites can undergo Phase II conjugation reactions. In this phase, endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) are attached to the functional groups added during Phase I. diva-portal.org This process, catalyzed by enzymes like glutathione S-transferases (GSTs), significantly increases the water solubility of the metabolites, which facilitates their excretion. nih.gov This conjugation step is generally considered a detoxification process, as it prepares the compounds for elimination from the body. diva-portal.org
Excretion and Elimination Kinetics
No studies have specifically measured the excretion and elimination kinetics of this compound. For the broader class of PAHs, the water-soluble conjugates formed during Phase II metabolism are primarily excreted in urine and feces. The rate of elimination can vary widely depending on the specific PAH, the route of exposure, and the species being studied.
Toxicokinetic Modeling and Interspecies Extrapolation
There are no published toxicokinetic models for this compound. Developing such models is challenging due to the lack of empirical data on its absorption, distribution, metabolism, and excretion rates. Toxicokinetic modeling is essential for risk assessment, as it helps to extrapolate data from experimental animals to humans and from high experimental doses to lower, environmentally relevant exposures. nih.gov Without specific data for this compound, any modeling would have to rely on assumptions based on its structural similarity to other well-studied PAHs.
Computational Chemistry and Theoretical Approaches for Naphtho 2,3 K Fluoranthene Research
Quantum Chemical Calculations of Molecular Reactivity and Stability
Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of Naphtho[2,3-k]fluoranthene, which in turn govern its reactivity and stability.
While direct computational studies on the metabolic transformation of this compound are not extensively documented, the metabolism of structurally related polycyclic aromatic hydrocarbons (PAHs) has been investigated using quantum chemical methods. For instance, studies on fluoranthene (B47539) and its isomers reveal that metabolism is often initiated by cytochrome P450 enzymes, leading to the formation of epoxides, dihydrodiols, and phenols. dntb.gov.uanih.gov
Theoretical methods, such as the calculation of condensed Fukui functions and local ionization potentials, can predict the most likely sites for electrophilic attack, which is a key step in metabolic activation. acs.org For fluoranthene, the C1, C2, C7, and C8 positions are identified as reactive sites. mdpi.comnih.gov Given the structural similarities, it is plausible that the corresponding positions on the this compound skeleton would also be susceptible to metabolic transformation. The metabolic pathways of benzo[k]fluoranthene (B33198), an isomer of this compound, have been shown to involve the formation of dihydrodiols, which can then be further metabolized. dntb.gov.ua
Table 1: Predicted Reactive Sites for Metabolic Transformation of Structurally Related PAHs
| Compound | Predicted Reactive Sites | Method of Prediction |
| Fluoranthene | C1, C2, C7, C8 | Condensed Fukui Functions |
| Benzo[k]fluoranthene | Bay-region | Theoretical modeling |
This table is illustrative and based on data for structurally similar compounds.
This compound, like many large PAHs, is a quasi-planar molecule. researchgate.net Computational conformational analysis can quantify the degree of planarity and identify any minor deviations from a perfectly flat structure. While specific conformational studies on this compound are scarce, the principles of PAH conformational behavior are well-established.
The isomerization of this compound to its various C24H14 isomers is a process that involves significant energy barriers. Theoretical calculations can estimate these isomerization energies, providing insights into the relative stabilities of the different isomers. These calculations typically involve locating the transition state structures that connect the isomers on the potential energy surface.
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, Fluorescence)
Computational methods are particularly valuable for predicting the spectroscopic properties of PAHs.
A study by Oña-Ruales and Ruiz-Morales utilized the annellation theory method to predict the locations of maximum absorbance (LMA) in the ultraviolet-visible (UV-Vis) spectra for a group of C24H14 PAHs, including this compound. researchgate.nethalide-crylink.com This approach is based on the effects of fusing additional benzene (B151609) rings onto a parent chromophore. The predicted UV-Vis spectral bands for this compound and its isomers provide a theoretical fingerprint that can aid in their identification in complex mixtures. researchgate.nethalide-crylink.com
Table 2: Predicted UV-Vis Absorption Maxima for Selected C24H14 Fluoranthene Derivatives
| Compound | Predicted λmax (nm) |
| This compound | Data not explicitly available in the abstract |
| Naphth[1,2-a]aceanthrylene | Predicted |
| Dibenz[a,l]aceanthrylene | Predicted |
| Naphtho[1,2-j]fluoranthene | Predicted |
Data is based on the study by Oña-Ruales and Ruiz-Morales, which predicted the spectra for a group of 21 C24H14 PAHs. researchgate.nethalide-crylink.com
The prediction of fluorescence spectra can be achieved through time-dependent density functional theory (TD-DFT) calculations. halide-crylink.com These calculations can provide information on the energies of electronic transitions and the probabilities of these transitions, which are essential for simulating fluorescence emission spectra. For large PAHs, the fluorescence emission wavelengths generally increase with the number of aromatic rings. halide-crylink.com
Modeling of Isomerization and Transformation Pathways
Understanding the pathways through which this compound can isomerize or transform is crucial for assessing its environmental fate and potential for forming other, potentially more toxic, compounds. Computational modeling can elucidate these complex reaction pathways.
In Silico Approaches for Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
In silico methods like SAR and QSAR are essential for predicting the biological activity and toxicity of chemicals based on their molecular structure.
For PAHs, QSAR models have been developed to predict properties such as carcinogenicity and mutagenicity. chemrxiv.org These models typically use a variety of molecular descriptors, including electronic, topological, and geometric properties, to build a mathematical relationship with the biological activity of a set of known compounds. This relationship can then be used to predict the activity of untested compounds like this compound. The tumor-initiating activities of several fluoranthene derivatives have been experimentally determined and can serve as a basis for developing SAR and QSAR models. nasa.gov
Table 3: Common Descriptors Used in QSAR Models for PAHs
| Descriptor Type | Examples |
| Electronic | HOMO energy, LUMO energy, Dipole moment |
| Topological | Molecular connectivity indices, Wiener index |
| Geometric | Molecular surface area, Molecular volume |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)
The electronic structure of this compound, particularly the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is fundamental to its chemical reactivity and spectroscopic properties.
The HOMO-LUMO energy gap is a key indicator of the chemical reactivity and kinetic stability of a molecule. worldwidejournals.com A smaller gap generally implies higher reactivity. For PAHs, the HOMO-LUMO gap tends to decrease as the size of the conjugated system increases. nih.gov Computational methods like DFT can be used to calculate the HOMO and LUMO energy levels and the resulting energy gap for this compound. nih.gov This information is valuable for understanding its behavior in chemical reactions and its potential for electronic applications. The HOMO-LUMO gap is also directly related to the wavelength of the lowest energy electronic transition observed in the UV-Vis spectrum. nih.gov
Table 4: Illustrative HOMO-LUMO Gaps for Representative PAHs
| Compound | Number of Rings | HOMO-LUMO Gap (eV) (Approximate) |
| Naphthalene (B1677914) | 2 | ~5.0 |
| Anthracene | 3 | ~4.0 |
| Tetracene | 4 | ~3.0 |
| Pentacene | 5 | ~2.3 |
This table provides general trends for unsubstituted linear acenes and is for illustrative purposes.
Applications and Emerging Research Frontiers for Naphtho 2,3 K Fluoranthene and Fluoranthene Based Compounds
Naphtho[2,3-k]fluoranthene as a Model Compound in Fundamental Chemical and Biological Research
This compound, a polycyclic aromatic hydrocarbon (PAH), serves as a crucial model compound in fundamental chemical and biological studies. Its rigid, planar structure is characteristic of cyclopentene-fused PAHs, making it an ideal candidate for investigating structure-property relationships within this class of molecules. semanticscholar.org Research into related fluoranthene (B47539) compounds, such as benzo[k]fluoranthene (B33198), often involves studying their carcinogenic properties and the relationship between their molecular structure and biological activity. nih.govepa.gov For instance, studies on various fluoranthene isomers have evaluated their tumor-initiating activities, providing insight into how the arrangement of benzene (B151609) rings affects their carcinogenic potential. nih.gov While direct studies on this compound are less common, the data from related compounds like benzo[a]fluoranthene and naphtho[1,2-b]fluoranthene are used to model and predict the biological behavior of complex PAHs. nih.gov This comparative approach is fundamental to toxicology and environmental science for assessing the risks associated with PAH exposure.
Advanced Materials Science and Organic Electronics
The unique electronic and photophysical properties of the fluoranthene core have positioned these compounds as significant players in materials science, particularly in the realm of organic electronics. rsc.org
Photophysical Properties and Fluorescence Applications
Fluoranthene and its derivatives are known for their interesting photophysical and strong fluorescence properties. rsc.org These characteristics are central to their application in various optical devices and as fluorescent probes. For example, certain benzo[j]fluoranthene derivatives exhibit strong fluorescence with large Stokes shifts, particularly in the solid state, which is a desirable trait for minimizing self-absorption in fluorescent applications. rsc.org Similarly, other related structures, like naphtho[2,3-d]thiazole-4,9-diones, are noted for their fluorescence and large Stokes shifts (>90 nm), making them useful in spectral analysis and sensing. nih.gov The fluorescence of these compounds can be sensitive to the polarity of their environment, a property that has been exploited in the design of biological probes. For instance, the fluorophore 6-N,N-dimethylamino-2,3-naphthalimide shows a significant shift in its emission spectrum from 491 nm in toluene (B28343) to 592 nm in water, a change that can be used to probe biological interactions. researchgate.net
Table 1: Photophysical Properties of Selected Fluoranthene and Naphthalene (B1677914) Derivatives
| Compound/Derivative | Emission λmax | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent/State |
|---|---|---|---|---|
| Benzo[j]fluoranthene derivative | --- | Large | Strong | Solid-state film |
| Naphtho[2,3-d]thiazole-4,9-dione (B78148) derivative (PNT) | 440-490 nm | >90 | --- | --- |
| Fluoranthene derivative (FLUN 550) | 550 nm | 220 | 0.35 | DMSO |
| 6-N,N-Dimethylamino-2,3-naphthalimide (6DMN) | 491 nm | --- | 0.225 | Toluene |
Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)
While specific reports on this compound in OLEDs and OFETs are limited, the properties of related compounds underscore its potential. The high charge carrier mobilities observed in fluoranthene-based materials are crucial for efficient device performance. acs.org For an OLED to perform well, it requires efficient hole and electron transport layers. Materials with high mobility, like derivatives of fluorene, have been shown to create high-performance OLEDs with high luminance and efficiency. mdpi.com For instance, an OLED device using a 2M-DDF fluorene-based compound as the hole-transport layer achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². mdpi.com The development of novel electron-transport materials based on phenanthroline has also been shown to greatly improve the operating lifetime of blue OLEDs. researchgate.net Given the excellent hole-transporting characteristics of fluoranthene derivatives, it is plausible that this compound could be engineered for use in the hole-transport layers of high-performance OLEDs and the active channels of OFETs.
Hole-Transporting Materials
Fluoranthene's rigid and planar structure makes it an excellent building block for hole-transporting materials (HTMs), which are critical components in perovskite solar cells (PVSCs). semanticscholar.org Significant research has focused on developing dopant-free HTMs to improve the stability and cost-effectiveness of these devices. rsc.orgnih.gov Fluoranthene-cored HTMs have been synthesized that exhibit suitable energy levels for efficient hole extraction and transport from the perovskite layer. semanticscholar.orgnih.gov For example, a study of fluoranthene-cored HTMs led to the development of a molecule, FBA3, which enabled a dopant-free perovskite solar cell to achieve a power conversion efficiency of 19.27%. rsc.org Furthermore, spin-coated thin films of tetra-tert-butylacenaphtho[1,2-j]benzo[l]fluoranthene, a related polycyclic aromatic hydrocarbon, exhibited drastically improved SCLC hole mobilities as high as 3.4 ± 0.1 × 10⁻¹ cm² V⁻¹ s⁻¹ after thermal annealing, among the highest recorded for solution-processed organic semiconductors. acs.org
Table 2: Performance of Fluoranthene-Based Hole-Transporting Materials
| Material | Device Structure | Power Conversion Efficiency (PCE) | Hole Mobility (cm² V⁻¹ s⁻¹) | Key Feature |
|---|---|---|---|---|
| FBA3 | Perovskite Solar Cell | 19.27% | --- | Dopant-free HTM |
| BTF3/BTF4 based | Perovskite Solar Cell (n-i-p) | 18.03% | --- | Based on 2,3-dicyano-fluoranthene core |
| BTF3/BTF4 based | Perovskite Solar Cell (p-i-n) | 17.01% | --- | Based on 2,3-dicyano-fluoranthene core |
| Annealed compound 3 * | Thin Film | --- | 3.4 x 10⁻¹ | High SCLC hole mobility |
| Compound 1 * | Thin Film | --- | 1.18 x 10⁻³ | SCLC hole mobility |
*Note: Compound 3 is 2,9,12,15-tetra-tert-butylacenaphtho[1,2-j]benzo[l]fluoranthene; Compound 1 is 2,5,8,17-tetra-tert-butyldiacenaphtho[1,2-j:1′,2′-l]fluoranthene
Biomedical and Pharmaceutical Research Potential
The therapeutic potential of compounds containing naphthalene and fluoranthene cores is an active area of research. Numerous naphthalene derivatives have been investigated and developed for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. ekb.eg Several FDA-approved drugs, such as naproxen (B1676952) and bedaquiline, are naphthalene-based, highlighting the scaffold's importance in drug development. ekb.eg
Specifically, derivatives of naphtho[2,3-d]thiazole-4,9-dione have shown antimicrobial activity against staphylococcal strains, including methicillin-resistant S. aureus (MRSA). nih.gov In cancer research, the tumor-initiating properties of several fluoranthene-based PAHs have been evaluated, indicating that these molecules interact with biological systems in ways that are significant for cancer studies. nih.gov For example, benzo[b]fluoranthene (B1141397) was identified as a potent tumor initiator on mouse skin. nih.gov While these studies focus on toxicity, they also provide a basis for designing and evaluating novel fluoranthene derivatives as potential therapeutic agents, for instance, by modifying the structure to enhance cytotoxicity against cancer cells while minimizing general toxicity.
Future Research Directions and Challenges in this compound Studies
The future of this compound research is promising, with several key directions and challenges. A primary challenge is the limited availability of studies focusing specifically on the this compound isomer. Future work should include its targeted synthesis and detailed characterization to fully elucidate its specific properties.
In materials science, a major direction is the rational design of this compound derivatives for specific applications in organic electronics. This involves functionalizing the core structure to fine-tune its energy levels (HOMO/LUMO), enhance its charge transport properties, and improve its processability and stability for use in next-generation OLEDs, OFETs, and PVSCs. Overcoming the need for dopants in HTMs remains a significant challenge, and novel fluoranthene structures could provide a solution.
In the biomedical field, future research should explore the synthesis of this compound derivatives with potential therapeutic activities. Drawing from the known anticancer and antimicrobial properties of related naphthalene and fluoranthene compounds, researchers could develop novel derivatives and screen them for efficacy. A significant challenge will be to decouple therapeutic effects from the inherent toxicity associated with many polycyclic aromatic hydrocarbons. This will require careful medicinal chemistry efforts to create derivatives with high specificity for disease targets. Furthermore, leveraging its fluorescent properties to develop targeted molecular probes for bioimaging and diagnostics represents another exciting frontier.
Q & A
Q. How can Naphtho[2,3-k]fluoranthene be distinguished from its structural isomers in analytical workflows?
Methodological Answer:
- Chromatographic separation using reversed-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) is critical due to the compound's hydrophobicity and structural similarity to isomers like Naphtho[1,2-k]fluoranthene. Retention time comparisons against certified standards (e.g., SRM 1941b ) are essential.
- Mass spectrometry (MS) with high-resolution capabilities (HRMS) can resolve molecular ion differences (e.g., m/z 302.38 for C24H14). Structural confirmation requires MS/MS fragmentation patterns, particularly benzylic cleavage pathways unique to the [2,3-k] configuration .
Q. What standardized methods are recommended for quantifying this compound in environmental matrices?
Methodological Answer:
- Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., benzo[b]fluoranthene-d12) to correct for matrix effects in marine sediments or diesel particulates .
- Reference materials like NIST SRM 1941b report a mass fraction of 10.7 ± 0.6 µg/kg for this compound in marine sediment, providing a benchmark for calibration .
Q. What experimental precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure, as the compound is classified under GHS Category 4 for acute toxicity .
- Waste disposal: Collect residues in sealed containers for incineration to prevent environmental release. Avoid aqueous washing, as PAHs adsorb to organic-rich matrices .
Advanced Research Questions
Q. How can synthetic challenges in producing this compound be addressed for mechanistic studies?
Methodological Answer:
- Pyrolytic synthesis from 1,3-butadiene/propyne co-pyrolysis at 800–1000°C yields trace amounts (Fig. H.12 ). Optimize temperature gradients and quenching rates to minimize side products like coronene.
- Solubility limitations: Use non-polar solvents (n-hexadecane) for purification, as the compound aggregates in polar solvents like dimethyl sulfoxide .
Q. What in vivo models are suitable for evaluating the carcinogenic potential of this compound?
Methodological Answer:
- Mouse initiation-promotion assays: Apply dermal exposure protocols (e.g., 0.1–1.0 µg/mL in acetone) followed by tumor promoters like phorbol esters. Compare tumor incidence to structurally related PAHs (e.g., Naphtho[1,2-b]fluoranthene, which showed positive carcinogenicity ).
- Biomarker analysis: Quantify DNA adducts (e.g., 8-oxo-dG) via 32P-postlabeling to assess genotoxicity .
Q. How does solvent polarity influence the fluorescence properties of this compound?
Methodological Answer:
- Emission spectroscopy: In non-polar solvents (n-hexadecane), expect resolved vibronic bands at 477–502 nm. Polar solvents (dimethyl sulfoxide) induce spectral broadening due to dipole-dipole interactions .
- Probe applications: Use emission intensity ratios (e.g., I/II) to infer microenvironment polarity in lipid bilayer or polymer studies .
Q. How can contradictory carcinogenicity data for PAHs like this compound be resolved?
Methodological Answer:
- Dose-response validation: Replicate studies using harmonized protocols (e.g., OECD TG 451) to control variables like metabolic activation (S9 liver fractions) .
- Epigenetic profiling: Integrate RNA-seq data to identify dysregulated pathways (e.g., aryl hydrocarbon receptor signaling) beyond tumor incidence .
Q. What are the detection limits for this compound in hydrocarbon-contaminated sediments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
